CXCR4 Antagonist Compound 30 vs. AMD11070 and TIQ15: Direct Potency, Permeability, and Bioavailability Comparison
A 1,2,3,4-tetrahydro-1,8-naphthyridine-based CXCR4 antagonist (Compound 30) demonstrated a balanced profile of potency, permeability, and oral bioavailability that was superior to benchmark comparators AMD11070 and TIQ15 [1]. Compound 30 exhibited a CXCR4 binding IC50 of 24 nM, compared to AMD11070 (IC50 = 104 nM) and TIQ15 (IC50 = 56 nM), representing a 4.3-fold and 2.3-fold improvement in potency, respectively [1]. Furthermore, Compound 30 showed significantly higher PAMPA permeability (309 nm/s) relative to AMD11070 (55 nm/s) and TIQ15 (112 nm/s) [1]. Oral bioavailability in mice (%FPO) was 27% for Compound 30, a notable increase over AMD11070 (14%) and TIQ15 (11%) [1].
| Evidence Dimension | CXCR4 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | AMD11070 (IC50 = 104 nM), TIQ15 (IC50 = 56 nM) |
| Quantified Difference | 4.3-fold vs. AMD11070; 2.3-fold vs. TIQ15 |
| Conditions | Competitive binding assay in CHO cells expressing CXCR4 |
Why This Matters
This direct head-to-head comparison provides procurement teams with quantitative justification for selecting the 1,8-THN scaffold over tetrahydroisoquinoline-based alternatives when optimizing for combined potency, permeability, and oral exposure in CXCR4-targeted programs.
- [1] Edgars Jecs et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 2022, 65(6), 4862-4884. DOI: 10.1021/acs.jmedchem.1c01564. View Source
